Cas no 89180-51-8 (2,5-Dichloropyrimidin-4-amine)

2,5-Dichloropyrimidin-4-amine is a halogenated pyrimidine derivative widely utilized as a key intermediate in pharmaceutical and agrochemical synthesis. Its dichloro-substituted pyrimidine core offers high reactivity, enabling selective functionalization at the 2- and 5-positions, which is valuable for constructing complex heterocyclic compounds. The presence of the amine group at the 4-position further enhances its versatility in nucleophilic substitution and cross-coupling reactions. This compound is particularly useful in the development of active pharmaceutical ingredients (APIs) and crop protection agents due to its stable yet modifiable structure. Its consistent purity and well-documented reactivity profile make it a reliable building block for research and industrial applications.
2,5-Dichloropyrimidin-4-amine structure
2,5-Dichloropyrimidin-4-amine structure
商品名:2,5-Dichloropyrimidin-4-amine
CAS番号:89180-51-8
MF:C4H3Cl2N3
メガワット:163.992717981339
MDL:MFCD13191633
CID:1027603
PubChem ID:15839832

2,5-Dichloropyrimidin-4-amine 化学的及び物理的性質

名前と識別子

    • 2,5-Dichloropyrimidin-4-amine
    • 2,5-dichloro-4-Pyrimidinamine
    • 4-AMINO-2,5-DICHLOROPYRIMIDINE
    • 4-Pyrimidinamine, 2,5-dichloro-
    • PubChem18569
    • HISNGTFIGFWFCQ-UHFFFAOYSA-N
    • 2,5-dichloro-pyrimidin-4-ylamine
    • (2,5-dichloro-pyrimidin-4-yl)-amine
    • SB16101
    • TRA0068457
    • SY007044
    • AB1000856
    • AB0057344
    • ST2409154
    • 2,5-Dichloro-4-pyrimidinamine (ACI)
    • Pyrimidine, 4-amino-2,5-dichloro- (7CI)
    • MDL: MFCD13191633
    • インチ: 1S/C4H3Cl2N3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9)
    • InChIKey: HISNGTFIGFWFCQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1N=C(N)C(Cl)=CN=1

計算された属性

  • せいみつぶんしりょう: 162.97000
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 99.8
  • トポロジー分子極性表面積: 51.8

じっけんとくせい

  • フラッシュポイント: 161.528℃
  • PSA: 51.80000
  • LogP: 1.94680

2,5-Dichloropyrimidin-4-amine セキュリティ情報

2,5-Dichloropyrimidin-4-amine 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2,5-Dichloropyrimidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-206203-0.5g
2,5-dichloropyrimidin-4-amine
89180-51-8 95%
0.5g
$48.0 2023-09-16
Ambeed
A125074-1g
2,5-Dichloropyrimidin-4-amine
89180-51-8 95%
1g
$19.0 2024-08-02
Ambeed
A125074-10g
2,5-Dichloropyrimidin-4-amine
89180-51-8 95%
10g
$228.00 2022-05-16
Enamine
EN300-206203-0.25g
2,5-dichloropyrimidin-4-amine
89180-51-8 95%
0.25g
$30.0 2023-09-16
Chemenu
CM109550-25g
2,5-Dichloropyrimidin-4-amine
89180-51-8 97%
25g
$466 2021-08-06
abcr
AB277316-1g
4-Amino-2,5-dichloropyrimidine; .
89180-51-8
1g
€84.80 2025-02-17
Enamine
EN300-206203-2.5g
2,5-dichloropyrimidin-4-amine
89180-51-8 95%
2.5g
$100.0 2023-09-16
TRC
B419418-50mg
2,5-Dichloropyrimidin-4-amine
89180-51-8
50mg
$ 50.00 2022-06-07
TRC
B419418-500mg
2,5-Dichloropyrimidin-4-amine
89180-51-8
500mg
$ 95.00 2022-06-07
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY007044-100g
4-Amino-2,5-dichloropyrimidine
89180-51-8 >97%
100g
¥2628.00 2024-07-09

2,5-Dichloropyrimidin-4-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Methanol ;  rt
リファレンス
New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors
Barlaam, Bernard; Fennell, Mike; Germain, Herve; Green, Tim; Hennequin, Laurent; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(24), 5446-5449

2,5-Dichloropyrimidin-4-amine Raw materials

2,5-Dichloropyrimidin-4-amine Preparation Products

2,5-Dichloropyrimidin-4-amine 関連文献

2,5-Dichloropyrimidin-4-amineに関する追加情報

Introduction to 2,5-Dichloropyrimidin-4-amine (CAS No. 89180-51-8) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

2,5-Dichloropyrimidin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 89180-51-8, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrimidine class of molecules, which are well-documented for their roles in various biological processes and as key scaffolds in drug design. The presence of both chlorine substituents at the 2- and 5-positions, coupled with an amine group at the 4-position, endows 2,5-Dichloropyrimidin-4-amine with unique electronic and steric properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for further pharmacological exploration.

The structural features of 2,5-Dichloropyrimidin-4-amine facilitate its incorporation into more complex molecular architectures, enabling the development of novel compounds with tailored biological functions. In recent years, there has been a surge in research focused on exploiting pyrimidine derivatives for therapeutic purposes, particularly in oncology, antiviral therapy, and immunomodulation. The chlorine atoms in 2,5-Dichloropyrimidin-4-amine serve as reactive sites for further functionalization via nucleophilic substitution reactions, allowing chemists to introduce diverse pharmacophores. This adaptability has made it a cornerstone in the synthesis of kinase inhibitors, which are critical in targeting aberrant signaling pathways involved in cancer progression.

One of the most compelling aspects of 2,5-Dichloropyrimidin-4-amine is its role as a precursor in the development of small-molecule inhibitors that modulate enzyme activity. For instance, recent studies have highlighted its utility in generating inhibitors of Janus kinases (JAKs), a family of enzymes implicated in inflammatory diseases and hematological malignancies. The amine group at the 4-position provides a handle for covalent bond formation with target proteins, enhancing binding affinity and selectivity. Furthermore, the dichloropyrimidine core can be modified to optimize solubility and metabolic stability, crucial factors for drug candidate advancement.

Advances in computational chemistry have also played a pivotal role in leveraging 2,5-Dichloropyrimidin-4-amine for drug discovery. Molecular docking simulations and virtual screening have enabled researchers to rapidly identify derivatives with enhanced binding affinity to therapeutic targets. These computational approaches complement experimental efforts by predicting structural modifications that could improve pharmacokinetic profiles. For example, studies have demonstrated that subtle changes to the substitution pattern on the pyrimidine ring can significantly alter binding interactions with protein receptors.

The pharmaceutical industry has been particularly interested in 2,5-Dichloropyrimidin-4-amine due to its potential as a building block for antiviral agents. Pyrimidine derivatives are known to mimic natural nucleobases, making them effective against viruses that rely on nucleic acid replication. Emerging research suggests that modifications of 2,5-Dichloropyrimidin-4-amine can yield compounds with broad-spectrum antiviral activity against RNA viruses such as influenza and coronaviruses. The chlorine substituents enhance reactivity, allowing for the introduction of additional functional groups that improve viral inhibition while minimizing host cell toxicity.

In addition to its applications in drug development, 2,5-Dichloropyrimidin-4-amine has found utility in materials science. Its ability to form coordination complexes with metal ions has been explored for applications in catalysis and luminescent materials. The amine group acts as a ligand anchor, facilitating metal binding while maintaining tunable steric and electronic environments. Such complexes exhibit promise in catalytic transformations relevant to industrial processes and as components in optoelectronic devices.

The synthesis of 2,5-Dichloropyrimidin-4-amine typically involves multi-step organic transformations starting from readily available precursors such as malononitrile or urea derivatives. Advances in synthetic methodologies have improved yields and reduced environmental impact through greener chemistry approaches. For instance, catalytic hydrogenation techniques have been employed to streamline certain steps while minimizing waste generation. These innovations align with global efforts to promote sustainable chemical manufacturing practices.

Evaluation of 2,5-Dichloropyrimidin-4-amine derivatives often involves rigorous biological testing to assess their efficacy and safety profiles. High-throughput screening (HTS) platforms have accelerated this process by enabling rapid testing against large libraries of compounds. Initial findings from preclinical studies indicate that certain analogs exhibit potent inhibitory effects on disease-relevant targets without significant off-target effects. However, further research is needed to fully elucidate their mechanisms of action and potential therapeutic applications.

The future direction of research on 2,5-Dichloropyrimidin-4-amine is likely to focus on expanding its chemical space through innovative synthetic strategies and exploring new biological targets. Collaborative efforts between academia and industry are essential for translating laboratory discoveries into clinical candidates. As computational tools become more sophisticated and high-resolution structural data becomes more accessible via techniques like cryo-electron microscopy (cryo-EM), the design of next-generation pyrimidine-based therapeutics will be accelerated.

In conclusion,2,5-Dichloropyrimidin-4-amine (CAS No. 89180-51-8) represents a structurally versatile scaffold with significant potential across multiple domains of chemical biology and medicinal chemistry. Its unique reactivity profile enables the development of novel compounds for treating cancers、 infectious diseases、and inflammatory disorders。Ongoing advancements in synthetic methodologies、computational modeling、and biological evaluation promise to unlock new therapeutic opportunities derived from this compound。As research progresses,the full spectrum of applications for 2,5-dichloropyrimidin - 4 - amine is expected to expand,further solidifying its importance as a cornerstone molecule in modern drug discovery。

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